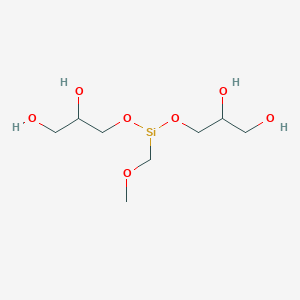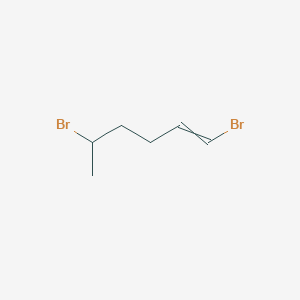
4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline is an organosilicon compound with the molecular formula C12H22ClNSi2. It is characterized by the presence of a disilanyl group attached to an aniline moiety, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with 2-chloro-1,1,2,2-tetramethyldisilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The disilanyl group can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trimethylsilyl)-N,N-dimethylaniline
- 4-(Triethylsilyl)-N,N-dimethylaniline
- 4-(Triphenylsilyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline is unique due to the presence of the chloro group and the disilanyl moiety. These structural features impart distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
138459-62-8 |
|---|---|
Molecular Formula |
C12H22ClNSi2 |
Molecular Weight |
271.93 g/mol |
IUPAC Name |
4-[[chloro(dimethyl)silyl]-dimethylsilyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H22ClNSi2/c1-14(2)11-7-9-12(10-8-11)15(3,4)16(5,6)13/h7-10H,1-6H3 |
InChI Key |
VLMSBOZIAFZXOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)
![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)


![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)


![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)
![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)


![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
